1-cyclopropylcyclobutan-1-ol chemical structure and properties
1-cyclopropylcyclobutan-1-ol chemical structure and properties
An In-depth Technical Guide to 1-Cyclopropylcyclobutan-1-ol: Structure, Synthesis, and Reactivity
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the incorporation of strained carbocyclic moieties has emerged as a powerful strategy for modulating the physicochemical and pharmacological properties of molecules.[1] Among these, the cyclopropyl and cyclobutyl groups are of particular interest. The cyclopropyl ring, with its unique electronic properties and conformational rigidity, can enhance metabolic stability, improve potency, and reduce off-target effects.[2][3] Similarly, the cyclobutane ring serves as a versatile bioisostere and a conformational constraint, offering a three-dimensional scaffold that is increasingly utilized in drug design.[1]
This guide provides a comprehensive technical overview of 1-cyclopropylcyclobutan-1-ol, a tertiary alcohol that combines both of these valuable structural motifs. As a cyclopropylcarbinol, this molecule possesses unique and synthetically useful reactivity, primarily centered around the stability and rearrangement pathways of the cyclopropylcarbinyl cation.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's structure, synthesis, key properties, and characteristic reactivity, grounded in established chemical principles and supported by authoritative references.
Chemical Structure and Identification
1-cyclopropylcyclobutan-1-ol is a chiral tertiary alcohol. The central carbon atom, bonded to the hydroxyl group, the cyclopropyl ring, and two carbons of the cyclobutyl ring, constitutes a quaternary stereocenter.
Caption: 2D Structure of 1-cyclopropylcyclobutan-1-ol.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 1-cyclopropylcyclobutan-1-ol |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| CAS Number | Not explicitly assigned; structure is novel |
| Canonical SMILES | C1CC(C1)(C2CC2)O |
| InChIKey | Specific key depends on stereochemistry |
Synthesis: The Grignard Approach
The most direct and efficient synthesis of 1-cyclopropylcyclobutan-1-ol is achieved through the nucleophilic addition of a cyclopropyl Grignard reagent to cyclobutanone.[6][7] This classic organometallic reaction forms the carbon-carbon bond between the two cyclic systems and establishes the tertiary alcohol functionality.[8]
Reaction Scheme
Cyclopropylmagnesium bromide + Cyclobutanone → 1-cyclopropylcyclobutan-1-ol
Experimental Protocol: Synthesis of 1-cyclopropylcyclobutan-1-ol
This protocol outlines the synthesis via the Grignard reaction. All glassware should be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly basic Grignard reagent.
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Cyclobutanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Part 1: Preparation of Cyclopropylmagnesium Bromide
-
Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
Dissolve cyclopropyl bromide (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the cyclopropyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the greyish solution at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[8][9]
Part 2: Reaction with Cyclobutanone
-
In a separate flame-dried flask, prepare a solution of cyclobutanone (1.0 eq.) in anhydrous diethyl ether.
-
Cool the cyclobutanone solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared cyclopropylmagnesium bromide solution (1.1-1.2 eq.) dropwise to the cooled cyclobutanone solution with vigorous stirring.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Part 3: Workup and Purification
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate.[8]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-cyclopropylcyclobutan-1-ol.
Caption: General workflow for the synthesis of 1-cyclopropylcyclobutan-1-ol.
Physicochemical Properties
Specific experimental data for 1-cyclopropylcyclobutan-1-ol is not widely published. The properties listed below are estimated based on structurally similar compounds, such as 1-cyclopropylcyclopentan-1-ol[10] and 1-propylcyclobutan-1-ol[11], and general principles of physical organic chemistry.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
|---|---|---|
| Boiling Point | 150-170 °C | Slightly higher than related C7 and C8 tertiary alcohols due to the compact, rigid structure. |
| Density | ~0.95 g/mL | Similar to other cyclic alcohols. |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone).[12] | The hydroxyl group allows for some water solubility via hydrogen bonding, but the C7 hydrocarbon body limits it. |
| Appearance | Colorless liquid | Typical for small-molecule alcohols.[12] |
| XLogP3 | ~1.5 | Based on calculations for similar structures like 1-propylcyclobutan-1-ol.[11] |
Chemical Properties and Reactivity
The reactivity of 1-cyclopropylcyclobutan-1-ol is dominated by the cyclopropylcarbinol moiety. Under acidic conditions, the hydroxyl group is protonated and eliminated as water, forming a tertiary cyclopropylcarbinyl cation. This cation is significantly stabilized by the adjacent cyclopropane ring, which can donate electron density from its "bent" bonds.[13]
However, this stabilization comes with high reactivity, leading to characteristic ring-opening and rearrangement reactions. The high strain energy of the cyclopropane ring facilitates its cleavage.[14]
Acid-Catalyzed Rearrangement
Treatment of cyclopropylcarbinols with acid is a well-known method for synthesizing cyclobutane derivatives.[14] In the case of 1-cyclopropylcyclobutan-1-ol, the intermediate carbocation can undergo several potential rearrangement pathways. The most probable rearrangement involves the expansion of the cyclopropyl ring to form a spirocyclic or fused ring system.
The treatment of cyclopropylcarbinol itself with dilute HCl is a classic method for preparing cyclobutanol, proceeding through a bicyclobutonium ion intermediate.[14] For 1-cyclopropylcyclobutan-1-ol, the tertiary carbocation is already relatively stable, but rearrangement is still a highly favorable process.[4][5] The precise product distribution would depend on reaction conditions and the relative stabilities of the potential cationic intermediates.
Spectroscopic Characterization
The following are predicted spectroscopic signatures for 1-cyclopropylcyclobutan-1-ol, essential for its identification and characterization.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
-OH Proton: A broad singlet, typically in the range of 1.5-3.0 ppm, which is exchangeable with D₂O.
-
Cyclobutyl Protons: A series of complex multiplets between approximately 1.5-2.2 ppm, corresponding to the 8 protons on the cyclobutane ring.
-
Cyclopropyl Methine Proton (-CH): A multiplet in the upfield region, around 0.8-1.2 ppm.
-
Cyclopropyl Methylene Protons (-CH₂): Two sets of multiplets in the highly shielded region of 0.2-0.6 ppm, characteristic of cyclopropyl ring protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Quaternary Carbon (C-OH): A signal in the range of 70-80 ppm.
-
Cyclobutyl Carbons: Signals for the three distinct types of cyclobutyl carbons would appear in the range of 15-40 ppm.
-
Cyclopropyl Methine Carbon: A signal around 10-20 ppm.
-
Cyclopropyl Methylene Carbons: A signal in the highly upfield region, typically 0-10 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
-
C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (2850-2990 cm⁻¹).
-
C-H Stretch (Cyclopropyl): A characteristic peak slightly above 3000 cm⁻¹ (~3010-3080 cm⁻¹).
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 112.
-
Key Fragmentation Peaks:
-
[M-H₂O]⁺: A significant peak at m/z = 94, corresponding to the loss of water.
-
[M-C₃H₅]⁺: Loss of the cyclopropyl group, resulting in a peak at m/z = 71.
-
Fragments corresponding to the cleavage of the cyclobutane ring.
-
Applications in Research and Drug Development
While 1-cyclopropylcyclobutan-1-ol may not be a final drug product itself, it serves as a valuable building block for synthesizing more complex molecules. The strategic inclusion of cyclopropyl and cyclobutyl groups is a proven tactic in drug discovery.[15][16]
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism (e.g., by replacing a gem-dimethyl or ethyl group), thereby increasing the half-life of a drug candidate.[3]
-
Conformational Rigidity: Both rings introduce conformational constraints, which can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein and improving selectivity.[1]
-
Improved Physicochemical Properties: The introduction of these small, non-polar rings can modulate properties such as lipophilicity (LogP) and aqueous solubility, which are critical for oral absorption and overall pharmacokinetics.[3]
-
Synthetic Intermediate: The unique rearrangement chemistry of the cyclopropylcarbinol system provides synthetic pathways to novel spirocyclic or fused ring systems that are otherwise difficult to access.[5]
Conclusion
1-cyclopropylcyclobutan-1-ol is a fascinating small molecule that sits at the intersection of several important concepts in modern organic chemistry. Its synthesis is a textbook application of the Grignard reaction, and its structure embodies the desirable features of both cyclopropyl and cyclobutyl moieties for applications in medicinal chemistry. The true potential of this compound lies in its unique reactivity as a cyclopropylcarbinol, offering chemists a tool for accessing complex molecular architectures through predictable carbocation rearrangements. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, compounds like 1-cyclopropylcyclobutan-1-ol and their derivatives will undoubtedly play a crucial role in the development of the next generation of therapeutics.
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